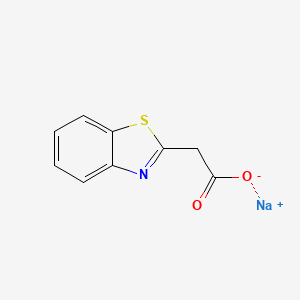
2-Cloro-4-(tetrahidro-2H-piran-4-iloxi)pirimidina
Descripción general
Descripción
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a tetrahydro-2H-pyran-4-yl group
Aplicaciones Científicas De Investigación
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor for the development of new drugs, particularly in the treatment of diseases involving nucleotide metabolism.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
Target of Action
The primary target of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is the CB2 receptor . This receptor is known to play a crucial role in mediating inflammatory and neuropathic pain .
Mode of Action
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine acts as a partial agonist at the CB2 receptor This partial activation can modulate the receptor’s response and result in therapeutic effects .
Result of Action
The activation of the CB2 receptor by 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can lead to a reduction in inflammation and neuropathic pain . This makes the compound a promising potential therapeutic agent for the treatment of these conditions .
Análisis Bioquímico
Biochemical Properties
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases. These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, thereby influencing their activity and stability .
Cellular Effects
The effects of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered gene expression and metabolic flux . Additionally, 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can induce apoptosis in cancer cells by disrupting mitochondrial function and triggering the release of cytochrome c.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, it can inhibit DNA polymerase activity by binding to its active site and preventing the incorporation of nucleotides into the growing DNA strand . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can lead to cumulative effects on cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine vary with different dosages. At low doses, this compound can enhance cellular function and promote tissue regeneration . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with tetrahydro-2H-pyran-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a controlled temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrimidines with different functional groups, which can be used in further chemical synthesis.
Comparación Con Compuestos Similares
2-Chloro-4-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of tetrahydro-2H-pyran-4-yl.
2-Chloro-4-(ethoxy)pyrimidine: Similar structure but with an ethoxy group instead of tetrahydro-2H-pyran-4-yl.
2-Chloro-4-(propoxy)pyrimidine: Similar structure but with a propoxy group instead of tetrahydro-2H-pyran-4-yl.
Uniqueness: 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine is unique due to the presence of the tetrahydro-2H-pyran-4-yl group, which imparts different chemical and biological properties compared to its analogs with simpler alkoxy groups.
This comprehensive overview highlights the significance of 2-Chloro-4-(tetrahydro-2H-pyran-4-yloxy)pyrimidine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-chloro-4-(oxan-4-yloxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-9-11-4-1-8(12-9)14-7-2-5-13-6-3-7/h1,4,7H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDLKLFGVNQFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
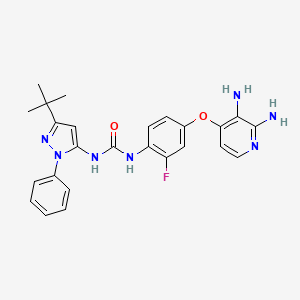
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
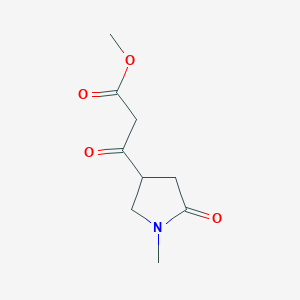

![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)

![1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1394257.png)

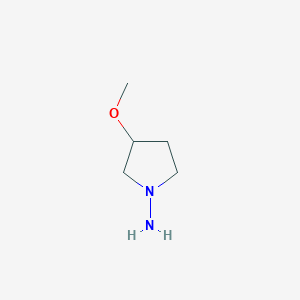
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
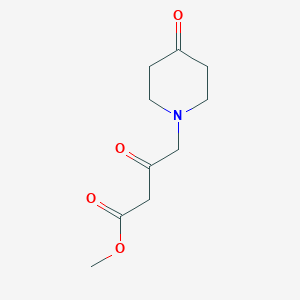
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
